O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride
Description
O-(4-Fluoro-3-methylphenyl)hydroxylamine hydrochloride is a hydroxylamine derivative where the hydroxylamine group is substituted with a 4-fluoro-3-methylphenyl moiety. Hydroxylamine hydrochlorides are widely used in organic synthesis, particularly as nucleophiles or intermediates in the preparation of heterocycles, oximes, and nitroxides.
Properties
Molecular Formula |
C7H9ClFNO |
|---|---|
Molecular Weight |
177.60 g/mol |
IUPAC Name |
O-(4-fluoro-3-methylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4H,9H2,1H3;1H |
InChI Key |
OLLDKUQOHROQIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)ON)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-fluoro-3-methylphenylamine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often with the addition of a base such as sodium hydroxide to facilitate the formation of the hydroxylamine group. The reaction conditions generally include maintaining the temperature between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and consistency. The reaction mixture is typically subjected to filtration and purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorinating agents
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of O-(4-Fluoro-3-methylphenyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with O-(4-Fluoro-3-methylphenyl)hydroxylamine hydrochloride, differing primarily in their substituents:
Key Differences and Implications
Substituent Effects: Fluorine Content: The pentafluorobenzyl derivative (CAS 57981-02-9) exhibits strong electron-withdrawing effects due to multiple fluorine atoms, likely enhancing stability and resistance to oxidation compared to mono-fluorinated analogs . Aromatic vs. Aliphatic Substituents: O-(4-Fluoro-benzyl)hydroxylamine HCl (CAS 1782-40-7) features a benzyl group, which provides a balance of electronic modulation and synthetic versatility compared to direct phenyl substitution .
Physical Properties: The pentafluorobenzyl analog has a high melting point (215°C), suggesting strong crystalline packing due to fluorine interactions . Data on the target compound’s melting point or solubility are absent, but the methyl group in the 3-position may increase lipophilicity relative to non-methylated analogs.
Applications :
- Analytical Chemistry : The pentafluorobenzyl derivative is used in water quality testing, highlighting the utility of fluorinated hydroxylamines in trace analysis .
- Pharmaceutical Synthesis : The cyclopropylmethyl variant is employed in patent-based syntheses, indicating its role in constructing complex bioactive molecules .
Research Findings and Discussion
Reactivity Trends
- Electron-Withdrawing Groups (EWGs) : Fluorine substituents (e.g., in pentafluorobenzyl derivatives) stabilize the hydroxylamine moiety, reducing susceptibility to decomposition during storage or reaction .
- Steric Effects : Bulky substituents like cyclopropylmethyl may slow reaction kinetics but improve regioselectivity in nucleophilic additions .
Biological Activity
O-(4-Fluoro-3-methylphenyl)hydroxylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to a substituted benzene ring. The substitution of a fluorine atom at the para position and a methyl group at the meta position enhances its electronic properties, potentially influencing its biological interactions.
The biological activity of hydroxylamines, including O-(4-Fluoro-3-methylphenyl)hydroxylamine, is primarily attributed to their ability to interact with various enzymes and receptors. Notably, this compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme implicated in cancer progression and immune regulation. The unique substitution pattern may enhance binding affinity and specificity towards IDO compared to other hydroxylamines.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as IDO, which is crucial in the tryptophan catabolism pathway, affecting immune responses and tumor growth.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, related hydroxylamines have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Neuroprotective Effects : Some hydroxylamines have been studied for their potential neuroprotective properties, though specific data on O-(4-Fluoro-3-methylphenyl)hydroxylamine is limited.
Comparison of Biological Activity with Similar Compounds
| Compound Name | Structural Features | IC50 (μM) against MCF-7 | Mechanism of Action |
|---|---|---|---|
| O-(4-Fluoro-3-methylphenyl)hydroxylamine | Hydroxylamine with fluorine and methyl | TBD | IDO Inhibition |
| O-benzylhydroxylamine | Benzyl group without fluorine | 5.0 | IDO Inhibition |
| O-(3-chlorobenzyl)hydroxylamine | Chlorine substitution at ortho | 8.0 | IDO Inhibition |
| O-(4-methoxybenzyl)hydroxylamine | Methoxy group at para position | 6.5 | IDO Inhibition |
Case Studies
- Inhibition of IDO : A study demonstrated that this compound significantly inhibited IDO activity in vitro, leading to increased levels of tryptophan and reduced kynurenine production in human immune cells. This suggests potential applications in cancer immunotherapy where IDO plays a role in tumor-induced immune suppression.
- Cytotoxicity Assessment : In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it exhibited comparable potency to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
